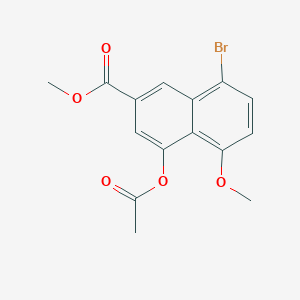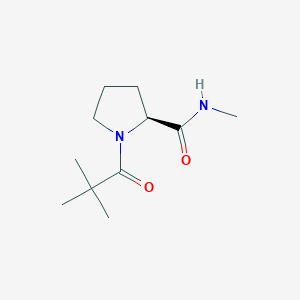
2-(16-Hydroxyheptadecylidene)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16-Hydroxyheptadecylidene)butanedioic acid can be achieved through several synthetic routes. One common method involves the esterification of succinic acid (butanedioic acid) with a long-chain alcohol, followed by hydrolysis to yield the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted esterification techniques to optimize yield and minimize waste. This method utilizes a heterogeneous catalyst in a microwave reactor, allowing for efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(16-Hydroxyheptadecylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Applications De Recherche Scientifique
2-(16-Hydroxyheptadecylidene)butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(16-Hydroxyheptadecylidene)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(16-Hydroxyheptadecylidene)butanedioic acid can be compared with other similar compounds, such as:
Fumaric Acid: A trans isomer of butenedioic acid, known for its role in the Krebs cycle.
Maleic Acid: A cis isomer of butenedioic acid, used in the production of resins and coatings.
Succinic Acid: A simpler dicarboxylic acid, used as a precursor for various industrial chemicals.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
62722-96-7 |
|---|---|
Formule moléculaire |
C21H38O5 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2-(16-hydroxyheptadecylidene)butanedioic acid |
InChI |
InChI=1S/C21H38O5/c1-18(22)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19(21(25)26)17-20(23)24/h16,18,22H,2-15,17H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
IYTRZUNPZJXVQY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCCCCCCC=C(CC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)



![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)


